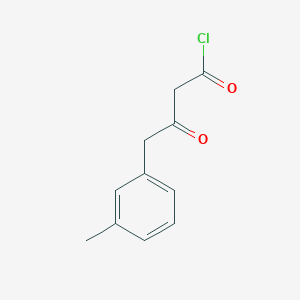

3-Oxo-4-(3-methylphenyl)butanoyl chloride

Descripción

3-Oxo-4-(3-methylphenyl)butanoyl chloride is a specialized organic compound featuring a butanoyl chloride backbone with a ketone group at the 3-position and a 3-methylphenyl substituent at the 4-position. Its molecular formula is C₁₁H₁₁ClO₂, with a molecular weight of 210.66 g/mol. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds due to its electrophilic acyl chloride group .

The 3-methylphenyl group introduces electron-donating effects, which modulate the reactivity of the acyl chloride compared to halogen-substituted analogs.

Propiedades

IUPAC Name |

4-(3-methylphenyl)-3-oxobutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-8-3-2-4-9(5-8)6-10(13)7-11(12)14/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNKQXXADHNRFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-4-(3-methylphenyl)butanoyl chloride typically involves the reaction of 3-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then treated with thionyl chloride to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: 3-Oxo-4-(3-methylphenyl)butanoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Reduction Reactions: It can be reduced to form corresponding alcohols or other reduced derivatives.

Oxidation Reactions: It can undergo oxidation to form carboxylic acids or other oxidized products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, alcohols, and thiols under basic or acidic conditions.

Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Major Products Formed:

Substitution Reactions: Substituted 3-Oxo-4-(3-methylphenyl)butanoyl derivatives.

Reduction Reactions: Corresponding alcohols or reduced derivatives.

Oxidation Reactions: Carboxylic acids or other oxidized products.

Aplicaciones Científicas De Investigación

Chemistry: 3-Oxo-4-(3-methylphenyl)butanoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, it is used to study enzyme-catalyzed reactions and as a building block for the synthesis of biologically active molecules.

Medicine: It is used in the development of new drugs and therapeutic agents due to its ability to form various bioactive compounds.

Industry: In the industrial sector, it is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mecanismo De Acción

The mechanism of action of 3-Oxo-4-(3-methylphenyl)butanoyl chloride involves its reactivity with nucleophiles and electrophiles. It can form covalent bonds with various molecular targets, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution, reduction, and oxidation reactions .

Comparación Con Compuestos Similares

Structural and Functional Similarities

The following compounds share structural similarities with 3-oxo-4-(3-methylphenyl)butanoyl chloride, differing primarily in substituents or backbone modifications:

Key Differences and Research Findings

Substituent Effects on Reactivity: The 3-methylphenyl group in this compound reduces electrophilicity compared to the 3-chlorophenyl analog (C₁₀H₈Cl₂O₂), which has enhanced reactivity due to the electron-withdrawing Cl substituent . This difference impacts reaction rates in nucleophilic acyl substitutions. 4-Chloro-3-oxobutanoyl chloride (C₄H₄Cl₂O₂) lacks an aromatic ring but features dual Cl atoms, making it highly reactive in polymerizations and cross-coupling reactions .

Synthetic Utility: Chlorinated analogs like 3-oxo-4-(3-chlorophenyl)butanoyl chloride are preferred in reactions requiring strong electrophiles, such as Friedel-Crafts acylations or heterocycle synthesis (e.g., imidazoles or quinolines, as in ). The methyl-substituted variant may be more suitable for reactions requiring controlled reactivity, such as stepwise pharmaceutical intermediate synthesis.

Safety and Handling :

- Chlorinated derivatives (e.g., C₁₀H₈Cl₂O₂) typically require stringent safety protocols due to higher toxicity and corrosivity. In contrast, methyl-substituted compounds may pose lower acute hazards but still require handling in anhydrous conditions to prevent hydrolysis .

Actividad Biológica

3-Oxo-4-(3-methylphenyl)butanoyl chloride, also known by its chemical identifier (CAS No. 1987320-82-0), is a compound of significant interest in medicinal chemistry and biological research due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a ketone functional group and an acyl chloride moiety, which enhances its reactivity. Its structure can be represented as follows:

This structure allows for various chemical reactions, including acylation and substitution, which are pivotal in drug development.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the acyl chloride group facilitates nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with target proteins. This interaction can result in the modulation of enzymatic activity or receptor signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, studies involving prostate cancer cell lines have demonstrated that certain derivatives can significantly reduce cell viability by inducing apoptosis through the activation of caspases and modulation of cell cycle regulators.

- Anti-inflammatory Effects : There is evidence suggesting that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have explored the biological effects of this compound:

- Study on Anticancer Activity : A study investigated the effects of this compound on LNCaP prostate cancer cells. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting effective concentrations for therapeutic applications .

- Antimicrobial Testing : In another study, derivatives were tested against various bacterial strains, showing significant inhibition zones in agar diffusion assays. These results highlight the potential use of these compounds as novel antibiotics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| This compound | Moderate | High | Enzyme inhibition |

| Ethyl 4-methylbenzoate | Low | Moderate | Non-specific interactions |

| 4-Chlorobenzoyl chloride | High | Low | Cell membrane disruption |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.